2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Overview
Description
Controlled Synthesis and Self-Assembly of Amphiphilic Copolymers
The study titled "Controlled synthesis and self-assembly of amphiphilic copolymers based on 2,2,3,3,4,4,5,5-octafluoropentyl acrylate and acrylic acid" explores the synthesis of copolymers using 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA) through reversible addition–fragmentation chain transfer (RAFT) polymerization. The process involves varying concentrations of S,S-dibenzyl carbonotrithioate as a chain transfer agent (CTA). The study meticulously calculates the reactivity ratios using models like Fineman–Ross and Kelen–Tudos, alongside the method of least squares. The amphiphilic copolymers obtained exhibit distinct aggregation behaviors at the air/water interface, which were analyzed using the Langmuir monolayer technique and atomic force microscopy. The research highlights how the copolymer's chain microstructure and the acrylic acid content significantly influence the isotherm curves, particularly under different subphase pH conditions .
Structure and Gas Separation Properties of Composite Membranes
In the paper "Structure and Gas Separation Properties of Composite Membranes with Poly(2,2,3,3,4,4,5,5-octafluoro-n-amyl Acrylate) Cover Layer," the focus is on the development of composite membranes using poly(2,2,3,3,4,4,5,5-octafluoro-n-amyl acrylate) for the separation of O2/N2 gas mixtures. The study delves into how the formation procedure impacts the structural and transport characteristics of these composite membranes. The performance of these membranes is evaluated over a broad temperature range, providing insights into their potential applications in gas separation technologies .
Synthesis Analysis
The synthesis of OFPA-based copolymers is achieved through RAFT polymerization, which allows for controlled polymerization processes. The use of CTA is crucial in determining the molecular weight and structure of the resulting copolymers. The synthesis methods include block copolymerization, copolymerization with acrylic acid, and chemical modification of preformed copolymers. These methods yield copolymers with varying microstructures, which in turn affect their self-assembly and physical properties .
Molecular Structure Analysis
The molecular structure of OFPA and its copolymers is central to their function. The reactivity ratios calculated in the study provide a quantitative measure of the monomers' tendencies to react with each other, which is essential for predicting the composition and sequence distribution along the copolymer chain. The study of monomolecular films at the air/water interface gives insight into the molecular arrangement and stability of the copolymer films .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of OFPA-based copolymers are characterized by the RAFT polymerization technique. This method allows for the precise control over the copolymer composition and molecular weight distribution. The copolymerization reactions are influenced by factors such as the concentration of CTA and the type of monomers used, which determine the efficiency and outcome of the polymerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of OFPA-based copolymers are influenced by their molecular structure and composition. The amphiphilic nature of the copolymers leads to unique aggregation behaviors, which are crucial for applications such as gas separation. The study of composite membranes demonstrates the importance of the copolymer cover layer's structure in determining the gas transport characteristics, highlighting the potential of these materials in industrial separation processes .
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O2/c1-2-4(17)18-3-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUNKZXQSKYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-08-0 | |
Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5075236 | |
Record name | 1H,1H,5H-Perfluoropentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | |
CAS RN |
376-84-1 | |
Record name | 1H,1H,5H-Octafluoropentyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,1H,5H-Perfluoropentyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,4,4,5,5-octafluoropentyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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